molecular formula C13H23NO5 B2513365 1-Tert-butyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate CAS No. 1785721-13-2

1-Tert-butyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate

Cat. No.: B2513365
CAS No.: 1785721-13-2
M. Wt: 273.329
InChI Key: QXPPPWXTNBWACT-UHFFFAOYSA-N
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Description

1-Tert-butyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate is a chemical compound with the molecular formula C13H23NO5 and a molecular weight of 273.33 g/mol . This compound is characterized by its unique structure, which includes a piperidine ring substituted with tert-butyl, ethyl, and hydroxyl groups, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-tert-butyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate typically involves the reaction of piperidine derivatives with tert-butyl and ethyl substituents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve:

Chemical Reactions Analysis

1-Tert-butyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Tert-butyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

1-Tert-butyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate can be compared with other similar compounds, such as:

    1-tert-butyl 2-ethyl 4-hydroxypiperidine-1,2-dicarboxylate: Similar structure but with a hydroxyl group at the 4-position instead of the 5-position.

    1-tert-butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate: Contains a ketone group instead of a hydroxyl group at the 5-position.

    1-tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate: Similar structure but with a methyl group instead of an ethyl group

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological properties.

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl 5-hydroxypiperidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-5-18-11(16)10-7-6-9(15)8-14(10)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPPPWXTNBWACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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